1-(Oxetan-3-yl)azetidin-3-amine oxalate

Description

Structural Features of Bicyclic Heterocyclic Systems

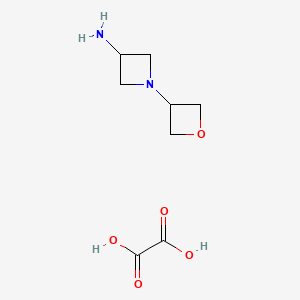

The molecular architecture of this compound presents a fascinating example of bicyclic heterocyclic design, incorporating both an azetidine ring and an oxetane moiety within the same molecular framework. The compound possesses the chemical formula C8H14N2O5 and exhibits a molecular weight of 218.21 grams per mole in its oxalate salt form. The structural complexity arises from the presence of two distinct four-membered rings, each contributing unique electronic and steric properties to the overall molecular profile.

The azetidine component of the molecule consists of a four-membered nitrogen-containing heterocycle that exhibits significant ring strain, calculated to be approximately 25.2 kilocalories per mole, which is substantially higher than larger cyclic amine homologues such as piperidine. This ring strain contributes to the molecule's reactivity profile and influences its conformational preferences. The azetidine ring adopts a puckered conformation with a median puckering angle of 15.3 degrees when the nitrogen is sp3 hybridized, similar to cyclobutane rings. The nitrogen atom within the azetidine framework carries a basicity comparable to other cyclic amines, with a pKa value similar to pyrrolidine and piperidine, specifically around 11.3 in aqueous solution at 25 degrees Celsius.

The oxetane moiety represents the second critical structural element, functioning as a four-membered cyclic ether that imparts distinct physicochemical properties to the molecule. Oxetanes are characterized by their high chemical stability, high aqueous solubility, and low lipophilicity compared to other commonly employed functional groups in medicinal chemistry. The oxetane ring in this compound is substituted at the 3-position, which maintains the non-chiral nature of this heterocyclic unit while providing a strategic attachment point for the azetidine component. The oxetane fragment exhibits remarkable metabolic stability and has been recognized as a polar equivalent to gem-dimethyl groups, offering improved drug-like properties without the unfavorable increase in lipophilicity associated with alkyl substitution.

| Structural Parameter | Azetidine Ring | Oxetane Ring |

|---|---|---|

| Ring Size | 4-membered | 4-membered |

| Heteroatom | Nitrogen | Oxygen |

| Ring Strain (kcal/mol) | 25.2 | Not specified |

| Puckering Angle (degrees) | 15.3 | Similar to cyclobutane |

| Basicity (pKa) | ~11.3 | Non-basic |

| Lipophilicity | Moderate | Low |

The three-dimensional arrangement of these two heterocyclic components creates a rigid molecular scaffold that constrains conformational flexibility while maintaining sufficient rotational freedom around the connecting bond. This structural rigidity contributes to enhanced binding selectivity when interacting with biological targets, as the reduced conformational entropy penalty upon binding can lead to improved binding affinities. The spatial orientation of the amino group at the 3-position of the azetidine ring provides a strategic site for hydrogen bonding interactions and potential salt formation, which is crucial for the compound's pharmaceutical applications.

Role of Oxetane and Azetidine Moieties in Medicinal Chemistry

The incorporation of oxetane and azetidine moieties into pharmaceutical molecules has gained considerable prominence in modern medicinal chemistry due to their unique contributions to drug-like properties and biological activity. Oxetanes have emerged as privileged structural motifs that can trigger profound changes in aqueous solubility, lipophilicity, metabolic stability, and conformational preferences when replacing commonly employed functionalities such as gem-dimethyl or carbonyl groups. The oxetane unit functions as a hydrogen bond acceptor while maintaining a compact three-dimensional structure that enhances the overall molecular architecture.

Research has demonstrated that oxetanes can serve as effective bioisosteres for various functional groups, particularly excelling as replacements for metabolically and chemically labile carbonyl groups. The oxetane motif exhibits superior metabolic robustness compared to carbonyl alternatives while retaining the hydrogen bonding capacity necessary for efficient binding to biological targets. This property has been particularly valuable in developing compounds with enhanced binding affinities to enzyme active sites, such as the nicotinamide adenine dinucleotide phosphate hydrogen quinone oxidoreductase 1 enzyme, where the oxetane enables more efficient reduction of quinone substrates through interaction with histidine residues.

The pharmaceutical applications of oxetanes extend beyond simple bioisosterism to encompass more sophisticated drug design strategies. In nucleoside analogues, oxetane incorporation has been shown to deliver superior physical properties, including increased thermal stability against both deoxyribonucleic acid and ribonucleic acid targets. Specifically, oligonucleotides containing oxetane modifications demonstrated significant increases in thermal stability, with some examples showing melting temperatures elevated by more than 20 degrees Celsius compared to unmodified controls. This enhancement in stability profiles makes oxetane-containing compounds particularly attractive for therapeutic applications requiring prolonged biological activity.

Azetidines contribute complementary properties to the molecular framework, offering high three-dimensional character, basicity, and rigidity that can improve global molecular properties including lipophilicity, solubility, in vitro metabolism, and pharmacokinetic profiles. The small size and polarity of azetidines make them particularly effective as replacements for larger cyclic amine homologues such as pyrrolidine and piperidine, often leading to compounds with improved metabolic stability and reduced lipophilicity. Clinical evidence supporting the utility of azetidines in pharmaceutical development includes their successful incorporation into marketed drugs, with nine approved pharmaceuticals containing azetidine motifs demonstrating their therapeutic viability.

| Property | Oxetane Contribution | Azetidine Contribution |

|---|---|---|

| Aqueous Solubility | High increase | Moderate increase |

| Lipophilicity | Significant decrease | Moderate decrease |

| Metabolic Stability | High enhancement | Moderate enhancement |

| Conformational Rigidity | High | High |

| Hydrogen Bonding | Acceptor capability | Donor capability |

| Three-dimensionality | High | High |

The synergistic combination of oxetane and azetidine moieties within a single molecular framework, as exemplified by this compound, represents an advanced approach to molecular design that leverages the complementary properties of both heterocyclic systems. This dual incorporation strategy has been particularly successful in developing compounds with enhanced binding affinities and improved pharmaceutical properties, as demonstrated in various medicinal chemistry campaigns targeting kinases, epigenetic enzymes, and receptor systems.

Significance of Oxalate Counterion in Salt Formation

The selection of oxalate as the counterion for 1-(Oxetan-3-yl)azetidin-3-amine represents a strategic pharmaceutical development decision that significantly impacts the compound's physicochemical properties, stability profile, and bioavailability characteristics. Oxalate salts have gained recognition in pharmaceutical science for their ability to enhance drug solubility while maintaining crystalline stability and reducing hygroscopicity compared to other salt forms. The oxalic acid component provides two carboxylic acid groups that can participate in hydrogen bonding networks, contributing to the overall stability of the crystalline lattice structure.

The formation of the oxalate salt occurs through acid-base neutralization between the basic amino group of the azetidine ring and oxalic acid, typically in a stoichiometric ratio that can vary depending on the specific synthetic conditions and desired salt composition. Research has demonstrated that oxalate salts can exist in multiple forms, including hemioxalate (containing 0.5 equivalents of oxalic acid) and full oxalate salts, each exhibiting distinct physicochemical properties. The hemioxalate form of 1-(Oxetan-3-yl)azetidin-3-amine, with molecular formula C14H26N4O6 and molecular weight 346.38 grams per mole, suggests the presence of two amine molecules per oxalic acid molecule.

Comparative studies of oxalate salts versus other salt forms have revealed significant advantages in terms of stability and processability. For example, research on tianeptine oxalate demonstrated superior crystalline stability with higher melting points compared to sodium salt forms, suggesting enhanced thermal stability and improved product performance in solid dosage forms. The oxalate salt forms also exhibited dramatically reduced hygroscopicity, with water content remaining practically unchanged after seven days of exposure to various humidity conditions, contrasting sharply with the extreme hygroscopicity observed in sodium salt alternatives.

Solubility profiles of oxalate salts demonstrate complex pH-dependent behavior that can be advantageous for pharmaceutical applications. Studies have shown that oxalate salts typically exhibit lower solubility at higher pH values, which can be beneficial for controlled release formulations and improved bioavailability through pH-dependent dissolution mechanisms. The solubility characteristics can be precisely controlled through crystal form selection, with different polymorphic forms of the same oxalate salt exhibiting varying dissolution rates and stability profiles.

| Property | Oxalate Salt Advantage | Comparison Reference |

|---|---|---|

| Hygroscopicity | Dramatically reduced | Sodium salts |

| Thermal Stability | Enhanced melting point | Free base forms |

| Crystalline Stability | Improved lattice structure | Other salt forms |

| Solubility Control | pH-dependent dissolution | Single pH systems |

| Manufacturing | Easier tablet formation | Hygroscopic alternatives |

The pharmaceutical advantages of oxalate salt formation extend to manufacturing and formulation considerations. Oxalate salts typically demonstrate improved flowability and compressibility compared to free base forms, facilitating tablet production and other solid dosage form manufacturing processes. The reduced hygroscopicity of oxalate salts eliminates many of the processing challenges associated with moisture-sensitive compounds, leading to more consistent product quality and extended shelf life under various storage conditions.

The crystalline structure of oxalate salts contributes to their pharmaceutical utility through the formation of stable hydrogen bonding networks between the oxalate anions and the protonated amine groups. X-ray crystallographic studies of related oxalate salt structures have revealed well-defined crystal lattices with specific intermolecular interactions that contribute to the overall stability and physicochemical properties of the salt form. These structural features translate into practical advantages including improved chemical stability, reduced risk of polymorphic transformation, and enhanced bioavailability through optimized dissolution characteristics.

Properties

IUPAC Name |

oxalic acid;1-(oxetan-3-yl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.C2H2O4/c7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h5-6H,1-4,7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAKJZDLECEMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2COC2)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Oxetane and Azetidine Rings

Starting Materials and Key Intermediates:

The synthesis often begins with protected azetidine or oxetane derivatives. For example, N-Boc-azetidin-3-one and methyl 2-(oxetan-3-ylidene)acetate serve as precursors for azetidine and oxetane frameworks, respectively.Horner-Wadsworth-Emmons Reaction and Aza-Michael Addition:

The azetidin-3-one derivative undergoes a DBU-catalyzed Horner-Wadsworth-Emmons reaction to yield an azetidinylidene acetate intermediate. Subsequent aza-Michael addition with nitrogen heterocycles introduces the amine functionality at the 3-position of the azetidine ring. Similar methodology applies to the oxetane ring, where methyl 2-(oxetan-3-ylidene)acetate is reacted with N-Boc-cycloaminylamines to yield 3-substituted oxetane compounds.

Cross-Coupling and Diversification

- Suzuki-Miyaura Cross-Coupling:

Brominated pyrazole-azetidine hybrids can be further functionalized via Suzuki-Miyaura cross-coupling with boronic acids to diversify the heterocyclic amino acid derivatives, enhancing the structural complexity and potential utility of the molecule.

Alternative Ring Closure and Functional Group Transformations

Mesylation and Ring Closure:

In related spirocyclic oxetane systems, diols derived from reduction of tosyl-protected intermediates undergo mesylation followed by intramolecular ring closure to form the oxetane ring. This method can be adapted to construct oxetane-containing azetidine derivatives.Reduction and Salt Formation:

Lithium aluminum hydride reduction of ester intermediates yields diols, which upon treatment with oxalic acid form the oxalate salt of the azetidine-oxetane compound. This salt formation enhances compound stability and facilitates isolation.

Preparation of the Oxalate Salt

Salt Formation Procedure:

The free amine form of 1-(oxetan-3-yl)azetidin-3-amine is reacted with anhydrous oxalic acid in an appropriate solvent system (e.g., ethereal solvents) to precipitate the oxalate salt. The precipitate is collected by filtration and dried under vacuum to yield the pure oxalate salt.Advantages of Oxalate Salt Formation:

The oxalate salt improves the compound’s crystallinity, stability, and handling properties, which is critical for further pharmaceutical or synthetic applications.

Photoredox Catalysis for Functionalization (Supplementary Method)

Visible Light Photoredox Catalysis:

Radical functionalization of benzylic oxetanes and azetidines under visible light photoredox catalysis can be employed to modify the 3-position substituents. Although this method is primarily used for alkylation and diversification, it demonstrates the synthetic versatility of oxetane-azetidine systems.Reaction Optimization Data:

Under optimized conditions using iridium-based photocatalysts, yields of 3-substituted oxetane derivatives reach up to 61%, with side products minimized by careful control of reaction parameters such as solvent, base, and light exposure.

| Entry | Change from Standard Conditions | Yield of Desired Product (%) | Side Products (%) |

|---|---|---|---|

| 1 | None | 61 | Minimal |

| 2 | Ru(bpy)3(PF6)2 catalyst | <5 | Increased |

| 5 | Lower temperature (28 °C) | 54 | Slight increase |

| 6 | Solvent = MeCN | 41 | Moderate |

| 12 | No photocatalyst | 0 | None |

| 13 | No light | 0 | None |

Table: Selected reaction yields and conditions for photoredox catalyzed functionalization of oxetane derivatives.

Summary of Key Preparation Steps

Research Findings and Analytical Confirmation

Structural Confirmation:

The synthesized compounds are characterized by advanced spectroscopic techniques including ^1H, ^13C, ^15N NMR, and high-resolution mass spectrometry (HRMS). X-ray crystallography has been employed to confirm the structure of related oxetane-azetidine spirocycles and their oxalate salts.Yield and Purity:

Typical yields for the key synthetic steps range from moderate to high (40–80%), depending on the reaction conditions and substrates used. Purification is achieved via column chromatography or crystallization of the oxalate salt.Stability: The oxalate salt form exhibits enhanced stability compared to the free base, facilitating storage and further synthetic manipulation.

Chemical Reactions Analysis

1-(Oxetan-3-yl)azetidin-3-amine oxalate undergoes several types of chemical reactions:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the azetidine or oxetane rings are substituted with different functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Ring-Opening Reactions: The oxetane ring, in particular, is prone to ring-opening reactions, which can be catalyzed by acids or bases.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Oxetan-3-yl)azetidin-3-amine oxalate has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.

Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly those containing heterocyclic structures.

Material Science: The unique properties of the azetidine and oxetane rings make the compound useful in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)azetidin-3-amine oxalate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(Oxetan-3-yl)piperidin-4-amine Oxalate

1-(Oxetan-3-yl)piperazine Oxalate

1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine

Data Table: Structural and Functional Comparison

Biological Activity

1-(Oxetan-3-yl)azetidin-3-amine oxalate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes an oxetan ring and an azetidine moiety. The presence of these heterocyclic rings contributes to its biological activity. The compound's molecular formula is CHNO, and its CAS number is 1630907-32-2.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This suggests that this compound may possess anti-inflammatory properties.

- Antimicrobial Activity : Studies indicate that compounds with similar structural features exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of intrinsic apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15.4 | Apoptosis via mitochondrial pathway |

| MCF7 | 20.2 | Cell cycle arrest |

Antimicrobial Activity

Research has highlighted the antimicrobial effects of this compound against various pathogens, including Gram-positive and Gram-negative bacteria. In vitro tests demonstrated significant inhibition zones in bacterial cultures treated with the compound.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Case Studies

- In Vivo Study on Antitumor Activity : A study conducted on mice with induced tumors showed that administration of this compound led to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues.

- Antimicrobial Efficacy Against UTI Pathogens : Clinical isolates from urinary tract infections were tested for susceptibility to this compound, showing promising results in reducing bacterial counts in urine samples.

Safety and Toxicity

Toxicological assessments indicate that while this compound exhibits biological activity, it also requires careful evaluation for safety. Preliminary studies suggest low acute toxicity, but further investigations are necessary to assess long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Oxetan-3-yl)azetidin-3-amine oxalate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination between oxetane and azetidine precursors. Reaction optimization employs Design of Experiments (DoE) principles, such as factorial design, to test variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can isolate critical parameters like oxetan-3-yl activation efficiency under acidic conditions . Characterization via NMR and HPLC ensures intermediate purity before oxalate salt formation .

Q. How is the purity and structural integrity of this compound validated experimentally?

- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry for molecular ion confirmation. Structural validation combines H/C NMR to confirm oxetane-azetidine connectivity and oxalate counterion presence. X-ray crystallography may resolve stereochemical ambiguities, particularly for chiral centers in the azetidine ring .

Q. What naming conventions ensure consistency when referencing oxetane-azetidine derivatives in publications?

- Methodological Answer : Follow IUPAC rules, prioritizing parent heterocycles (e.g., "oxetan-3-yl" for substituent position). For salts like oxalate, use systematic nomenclature (e.g., "this compound"). Cross-validate names using databases like Reaxys or SciFinder to avoid synonym conflicts .

Advanced Research Questions

Q. How can computational quantum chemical methods enhance the design of novel derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Transition state analysis identifies steric hindrance in azetidine functionalization. ICReDD’s reaction path search methods integrate computed activation energies with experimental feedback to prioritize derivatives with optimal bioactivity .

Q. What statistical approaches resolve contradictions in thermodynamic property data (e.g., solubility, stability) across studies?

- Methodological Answer : Apply multivariate regression to identify outliers caused by solvent polarity or pH variations. Bayesian meta-analysis weights data by experimental rigor (e.g., DSC for stability vs. gravimetric solubility). For conflicting solubility values, use Hansen Solubility Parameters (HSP) to model solvent-solute interactions .

Q. How are membrane separation technologies applied to purify this compound from complex reaction mixtures?

- Methodological Answer : Nanofiltration membranes with MWCO ≤ 300 Da isolate the target compound from smaller byproducts (e.g., unreacted amines). Optimize transmembrane pressure and pH to exploit the oxalate’s charge state. Continuous countercurrent chromatography (CCC) further resolves stereoisomers, achieving >99% enantiomeric excess .

Q. What strategies mitigate degradation of this compound under accelerated stability testing conditions?

- Methodological Answer : Lyophilization reduces hydrolytic degradation by removing residual water. Antioxidants (e.g., BHT) prevent radical-mediated oxetane ring opening. For photostability, use amber glass vials and UV-absorbing excipients. Degradation kinetics are modeled via Arrhenius plots to predict shelf-life under standard storage .

Data Management and Validation

Q. How do chemical software tools improve reproducibility in synthesizing this compound?

- Methodological Answer : Tools like Schrödinger’s LiveDesign enable reaction parameter tracking (e.g., stoichiometry, catalyst turnover). Digital lab notebooks with blockchain timestamps ensure data integrity. For reproducibility, export metadata (e.g., glovebox O levels) alongside reaction files .

Q. What protocols validate computational predictions of this compound’s bioactivity in silico?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.